molecular formula C13H18O2S B017203 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol CAS No. 100480-17-9

4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol

Cat. No. B017203
M. Wt: 238.35 g/mol
InChI Key: IGGIBRSAGVJGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol, also known as Trolox, is a synthetic analogue of vitamin E. It is a water-soluble antioxidant that has been extensively studied for its potential applications in scientific research. Trolox has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many areas of research.

Mechanism Of Action

The mechanism of action of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is thought to be related to its ability to scavenge free radicals and to inhibit oxidative damage. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can donate electrons to free radicals, neutralizing their harmful effects. It can also chelate metal ions, which can catalyze the formation of free radicals. In addition, 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to activate cellular signaling pathways that are involved in the regulation of cellular metabolism and survival.

Biochemical And Physiological Effects

4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, to reduce inflammation, and to improve mitochondrial function. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has also been shown to have anti-cancer properties, to protect against cardiovascular disease, and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in lab experiments is its water solubility, which makes it easy to use in cell culture studies. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is that it may not accurately reflect the effects of natural antioxidants, as it is a synthetic analogue of vitamin E.

Future Directions

There are many potential future directions for research on 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to protect against oxidative damage in the brain and to improve cognitive function, making it a promising candidate for further study in this area. Another potential area of research is the use of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in the prevention and treatment of cardiovascular disease, which is also related to oxidative stress. Finally, there is interest in studying the effects of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol on aging and age-related diseases, as oxidative stress is thought to play a role in the aging process.

Synthesis Methods

4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can be synthesized by the reaction of 2,6-di-tert-butylphenol with 2-mercaptobenzoic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water.

Scientific Research Applications

4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is widely used in scientific research as an antioxidant and a free radical scavenger. It has been shown to protect cells and tissues from oxidative damage, which can lead to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also used in cell culture studies to protect cells from oxidative stress and to study the effects of antioxidants on cellular function.

properties

CAS RN

100480-17-9

Product Name

4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

4,6,7-trimethyl-2-propyl-1,3-benzoxathiol-5-ol

InChI

InChI=1S/C13H18O2S/c1-5-6-10-15-12-8(3)7(2)11(14)9(4)13(12)16-10/h10,14H,5-6H2,1-4H3

InChI Key

IGGIBRSAGVJGQR-UHFFFAOYSA-N

SMILES

CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C

Canonical SMILES

CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C

synonyms

5-HTOBT
5-hydroxy-4,6,7-trimethyl-2-propyl-1,3-benzoxathiazole

Origin of Product

United States

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